molecular formula C23H34O5 B610322 17-Hydroxydigitoxigenin CAS No. 26629-41-4

17-Hydroxydigitoxigenin

Cat. No.: B610322
CAS No.: 26629-41-4
M. Wt: 390.52
InChI Key: PBAPWFMQSGITBY-IKVCRZIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxydigitoxigenin is a hydroxylated derivative of digitoxigenin, a cardenolide aglycone. Cardenolides are a class of steroidal compounds known for their potent biological activities, particularly in the treatment of heart conditions. The hydroxylation at the 17th position of digitoxigenin introduces unique chemical properties that make this compound an interesting subject for scientific research .

Scientific Research Applications

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are typically mediated by microbial enzymes, while oxidation and reduction can be achieved using chemical reagents .

Common Reagents and Conditions:

    Hydroxylation: Microbial enzymes from Absidia orchidis or Cochliobolus lunatus.

    Oxidation: Chemical oxidants such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of digitoxigenin, such as 1β-hydroxydigitoxigenin, 5β-hydroxydigitoxigenin, and 7β-hydroxydigitoxigenin .

Mechanism of Action

The primary mechanism of action of 17-Hydroxydigitoxigenin involves the inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition disrupts the electrochemical gradient of sodium and potassium ions across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, which is beneficial in treating heart failure .

Comparison with Similar Compounds

Comparison: Compared to its parent compound digitoxigenin, 17-Hydroxydigitoxigenin exhibits enhanced biological activity due to the additional hydroxyl group. This modification increases its solubility and alters its interaction with biological targets, making it a more potent cardiotonic agent .

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14-,16+,17+,18-,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPWFMQSGITBY-IKVCRZIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxydigitoxigenin
Reactant of Route 2
17-Hydroxydigitoxigenin
Reactant of Route 3
17-Hydroxydigitoxigenin
Reactant of Route 4
17-Hydroxydigitoxigenin
Reactant of Route 5
17-Hydroxydigitoxigenin
Reactant of Route 6
17-Hydroxydigitoxigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.